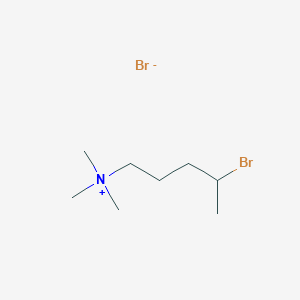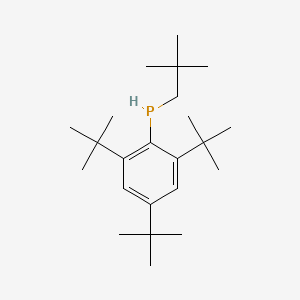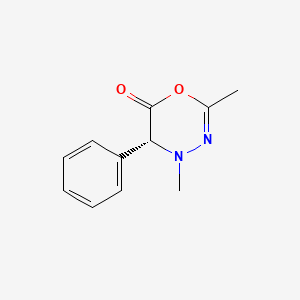
(5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that belongs to the class of oxadiazinones This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted oxadiazinones.
Wissenschaftliche Forschungsanwendungen
(5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one include other oxadiazinones and related heterocyclic compounds. Examples include:
- (4R,5R)-1,2-dithiane-4,5-diol
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the resulting chemical properties. This uniqueness makes it particularly valuable in certain applications, such as its potential biological activities and its role as a building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
88062-42-4 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(5R)-2,4-dimethyl-5-phenyl-5H-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-13(2)10(11(14)15-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
YRBBJNSZNDSJKU-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=NN([C@@H](C(=O)O1)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=NN(C(C(=O)O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


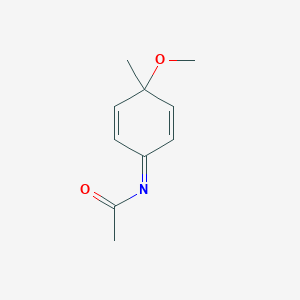
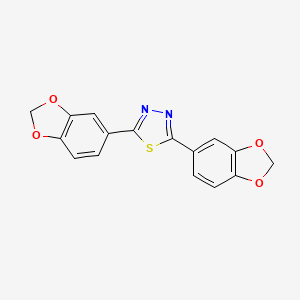

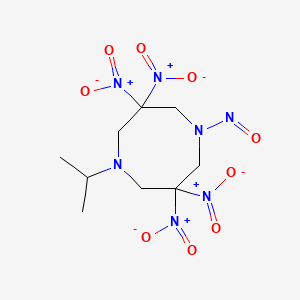
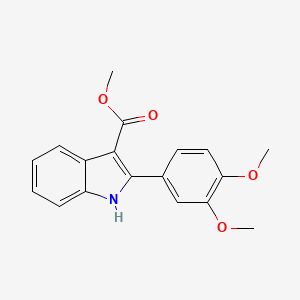
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
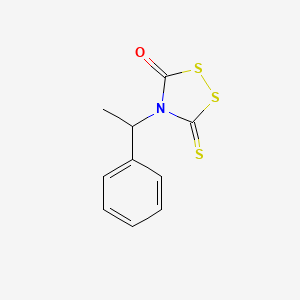


![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
